molecular formula C12H15ClO B564625 4-(4-Chlorophenyl)cyclohexanol-d5 CAS No. 1189961-66-7

4-(4-Chlorophenyl)cyclohexanol-d5

Cat. No.: B564625
CAS No.: 1189961-66-7
M. Wt: 215.732
InChI Key: LKOIMBDVTMGGHH-YKXHHFFSSA-N
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Description

4-(4-Chlorophenyl)cyclohexanol-d5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its molecular formula C12H10D5ClO and a molecular weight of 215.73 .

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)cyclohexanol-d5 typically involves the chlorination of phenol to produce 4-chlorophenol, which is then subjected to further chemical reactions to introduce the cyclohexanol and deuterium components . Industrial production methods may involve the use of polar solvents to favor the formation of the desired chlorinated derivative .

Chemical Reactions Analysis

4-(4-Chlorophenyl)cyclohexanol-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

4-(4-Chlorophenyl)cyclohexanol-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in clinical diagnostics and imaging.

    Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)cyclohexanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to study the compound’s behavior in biological systems with high precision. This can include tracking its metabolic fate and understanding its effects on various biochemical pathways.

Comparison with Similar Compounds

4-(4-Chlorophenyl)cyclohexanol-d5 can be compared with other similar compounds such as:

    4-(4-Chlorophenyl)cyclohexanol: The non-deuterated version, which lacks the stable isotope labeling.

    4-Chlorophenol: A precursor in the synthesis of this compound.

    Cyclohexanol: A simpler alcohol that lacks the chlorophenyl group. The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and metabolic studies

Properties

IUPAC Name

4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2/i7D2,8D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOIMBDVTMGGHH-YKXHHFFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C2=CC=C(C=C2)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675753
Record name 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189961-66-7
Record name 4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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